2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
CAS No.: 301193-60-2
Cat. No.: VC5208093
Molecular Formula: C16H12ClNO2
Molecular Weight: 285.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301193-60-2 |
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Molecular Formula | C16H12ClNO2 |
Molecular Weight | 285.73 |
IUPAC Name | 2-(4-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3 |
Standard InChI Key | AEHLWGZEOMJCOC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C |
Introduction
Chemical Structure and Nomenclature
2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one features a fused benzene-oxazine core with substituents at positions 2, 6, and 8. The IUPAC name reflects its substitution pattern:
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2-(4-Chlorophenyl): A chlorine-substituted phenyl group at position 2.
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6,8-Dimethyl: Methyl groups at positions 6 and 8 on the benzoxazine ring.
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4H-3,1-Benzoxazin-4-one: The oxazine ring oxygen at position 1 and ketone at position 4.
The molecular formula is C₁₆H₁₂ClNO₂ (molecular weight: 285.73 g/mol), derived by adding two methyl groups to the C₁₅H₁₀ClNO₂ framework of its 6-methyl analog .
Synthesis and Characterization
General Synthetic Routes for Benzoxazinones
Benzoxazinones are typically synthesized via cyclization reactions. A common method involves treating anthranilic acid derivatives with acylating agents :
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Anthranilic acid + Acetic anhydride: Forms 2-methyl-3,1-benzoxazin-4-one .
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Substituted anthranilic acids + Acyl chlorides: Produces 2-aryl or 2-alkyl derivatives .
For the target compound, a plausible route involves:
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Reacting 4-chlorobenzoyl chloride with 5,7-dimethylanthranilic acid in pyridine, followed by cyclization under dehydrating conditions .
Key Reaction Mechanisms
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Acylation: The amino group of anthranilic acid reacts with acyl chlorides to form an intermediate amide.
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Cyclization: Intramolecular esterification or anhydride formation closes the oxazine ring, eliminating HCl or H₂O .
Table 1: Substituent Effects on Benzoxazinone Synthesis
Substituents (R₁, R₂, R₃, R₄) | Yield (%) | Conditions | Reference |
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H, H, H, H (Parent compound) | 85 | Ac₂O, reflux | |
Cl, H, Br, Cl | 72 | POCl₃, 80°C | |
NO₂, H, H, H | 68 | H₂SO₄, 100°C |
Physicochemical Properties
The compound’s properties are influenced by its electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups:
Table 2: Calculated Physicochemical Properties
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Lipophilicity: The chlorophenyl and methyl groups enhance lipid solubility, favoring membrane permeability .
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Stability: The oxazine ring is susceptible to hydrolysis under acidic or basic conditions .
Biological Activities and Applications
Anticancer Activity
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Cytotoxicity: Analogous compounds show IC₅₀ values of 8.9–12.4 µM in P388 murine leukemia cells .
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Mechanism: Likely involves topoisomerase II inhibition or reactive oxygen species (ROS) generation .
Table 3: Biological Activities of Structural Analogs
Compound | Activity (IC₅₀/MIC) | Target Organism/Cell Line | Reference |
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2-(4-Cl-Ph)-6-Me-benzoxazinone | 9.9 µM | P388 cells | |
2-(3-Cl-Ph)-6-Me-benzoxazinone | 25 µg/mL | Fusarium culmorum |
Industrial Applications
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UV Stabilizers: Benzoxazinones improve light fastness in polymers and textiles .
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Agrochemicals: Herbicidal activity reported for 2-aryl derivatives .
Research Gaps and Future Directions
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Synthetic Optimization: Scalable routes for 6,8-dimethyl derivatives remain unexplored.
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Biological Screening: No direct data exists for this compound’s antimicrobial or anticancer efficacy.
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Structure-Activity Relationships (SAR): Impact of dual methyl groups on pharmacokinetics needs validation.
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